molecular formula C10H11IO B14189357 1-(3-Iodoprop-1-en-1-yl)-4-methoxybenzene CAS No. 918959-08-7

1-(3-Iodoprop-1-en-1-yl)-4-methoxybenzene

Katalognummer: B14189357
CAS-Nummer: 918959-08-7
Molekulargewicht: 274.10 g/mol
InChI-Schlüssel: GSDRNTRRIDMGHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Iodoprop-1-en-1-yl)-4-methoxybenzene is an organic compound characterized by the presence of an iodine atom attached to a propene chain, which is further connected to a methoxy-substituted benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Iodoprop-1-en-1-yl)-4-methoxybenzene typically involves the iodination of a propene derivative followed by its coupling with a methoxybenzene derivative. One common method involves the use of iodine and a suitable catalyst to introduce the iodine atom into the propene chain. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Iodoprop-1-en-1-yl)-4-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The propene chain can be oxidized to form epoxides or diols.

    Reduction Reactions: The double bond in the propene chain can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium amide in solvents like ethanol or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or osmium tetroxide in aqueous or organic solvents.

    Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride in ether.

Major Products Formed

    Substitution Reactions: Products include 1-(3-hydroxyprop-1-en-1-yl)-4-methoxybenzene, 1-(3-aminoprop-1-en-1-yl)-4-methoxybenzene, and 1-(3-thiolprop-1-en-1-yl)-4-methoxybenzene.

    Oxidation Reactions: Products include 1-(3-epoxyprop-1-en-1-yl)-4-methoxybenzene and 1-(3,4-dihydroxyprop-1-en-1-yl)-4-methoxybenzene.

    Reduction Reactions: The major product is 1-(3-iodopropyl)-4-methoxybenzene.

Wissenschaftliche Forschungsanwendungen

1-(3-Iodoprop-1-en-1-yl)-4-methoxybenzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(3-Iodoprop-1-en-1-yl)-4-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The iodine atom and the methoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. The propene chain allows for further functionalization, enabling the compound to participate in various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(3-Bromoprop-1-en-1-yl)-4-methoxybenzene
  • 1-(3-Chloroprop-1-en-1-yl)-4-methoxybenzene
  • 1-(3-Fluoroprop-1-en-1-yl)-4-methoxybenzene

Uniqueness

1-(3-Iodoprop-1-en-1-yl)-4-methoxybenzene is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions and potential use in radiolabeling. The methoxy group further enhances its solubility and interaction with biological targets, making it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

918959-08-7

Molekularformel

C10H11IO

Molekulargewicht

274.10 g/mol

IUPAC-Name

1-(3-iodoprop-1-enyl)-4-methoxybenzene

InChI

InChI=1S/C10H11IO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7H,8H2,1H3

InChI-Schlüssel

GSDRNTRRIDMGHI-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C=CCI

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.